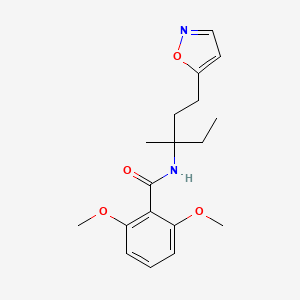

(R)-N-(1-(isoxazol-5-yl)-3-methylpentan-3-yl)-2,6-dimethoxybenzamide

Description

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2,6-dimethoxy-N-[3-methyl-1-(1,2-oxazol-5-yl)pentan-3-yl]benzamide |

InChI |

InChI=1S/C18H24N2O4/c1-5-18(2,11-9-13-10-12-19-24-13)20-17(21)16-14(22-3)7-6-8-15(16)23-4/h6-8,10,12H,5,9,11H2,1-4H3,(H,20,21) |

InChI Key |

YJOSPMGLXGJELS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCC1=CC=NO1)NC(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Isoxaben can be synthesized through various synthetic routes. One method involves the preparation of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole, which is then reacted with 2,6-dimethoxybenzoyl chloride to form isoxaben . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Isoxaben undergoes several types of chemical reactions, including:

Oxidation: Isoxaben can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups within isoxaben, potentially altering its herbicidal properties.

Substitution: Isoxaben can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isoxaben has a wide range of scientific research applications:

Chemistry: Isoxaben is used as a model compound to study the mechanisms of herbicide action and resistance.

Biology: It is employed in plant biology research to investigate the effects of herbicides on plant growth and development.

Medicine: While not directly used in medicine, studies on isoxaben contribute to understanding the broader impacts of herbicides on human health and the environment.

Industry: Isoxaben is widely used in agriculture for weed control, helping to improve crop yields and reduce the need for manual weeding

Mechanism of Action

Isoxaben exerts its herbicidal effects by inhibiting cellulose biosynthesis in higher plants. It targets the cellulose synthase complex, specifically binding to the catalytic subunits CESA3 and CESA6. This inhibition disrupts the formation of cellulose microfibrils, leading to weakened cell walls and ultimately causing plant death .

Comparison with Similar Compounds

Isoxaben is part of a group of cellulose biosynthesis inhibitors (CBIs). Similar compounds include:

- Quinoxyphen

- AE F150944

- CGA 325’615

- Thaxtomin A

- CESTRIN

- Acetobixan

Compared to these compounds, isoxaben is unique in its specific binding to CESA3 and CESA6, making it particularly effective against certain broadleaf weeds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.